4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the bromination of N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide, to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Industrially, this compound may find use in the development of new materials or as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
4-Bromo-N-(2-chlorophenyl)benzenesulfonamide
4-Bromo-N-(3-chlorophenyl)benzenesulfonamide
4-Bromo-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness: 4-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs without this group.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZSLBBDPAIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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